Cas no 1806967-03-2 (2-Amino-4-bromo-6-(trifluoromethoxy)benzyl bromide)

2-Amino-4-bromo-6-(trifluoromethoxy)benzyl bromide Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-4-bromo-6-(trifluoromethoxy)benzyl bromide
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- Inchi: 1S/C8H6Br2F3NO/c9-3-5-6(14)1-4(10)2-7(5)15-8(11,12)13/h1-2H,3,14H2
- InChI Key: FCATXZKYFNPYFA-UHFFFAOYSA-N
- SMILES: BrCC1C(=CC(=CC=1OC(F)(F)F)Br)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 215
- XLogP3: 3.7
- Topological Polar Surface Area: 35.2
2-Amino-4-bromo-6-(trifluoromethoxy)benzyl bromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013009710-1g |
2-Amino-4-bromo-6-(trifluoromethoxy)benzyl bromide |
1806967-03-2 | 97% | 1g |
1,549.60 USD | 2021-06-25 | |
Alichem | A013009710-500mg |
2-Amino-4-bromo-6-(trifluoromethoxy)benzyl bromide |
1806967-03-2 | 97% | 500mg |
839.45 USD | 2021-06-25 | |
Alichem | A013009710-250mg |
2-Amino-4-bromo-6-(trifluoromethoxy)benzyl bromide |
1806967-03-2 | 97% | 250mg |
470.40 USD | 2021-06-25 |
2-Amino-4-bromo-6-(trifluoromethoxy)benzyl bromide Related Literature
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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4. Back matter
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
Additional information on 2-Amino-4-bromo-6-(trifluoromethoxy)benzyl bromide
Recent Advances in the Study of 2-Amino-4-bromo-6-(trifluoromethoxy)benzyl bromide (CAS: 1806967-03-2)
2-Amino-4-bromo-6-(trifluoromethoxy)benzyl bromide (CAS: 1806967-03-2) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethoxy and bromo functional groups, serves as a critical intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting inflammatory diseases and cancer.
The compound's structural features, including the electron-withdrawing trifluoromethoxy group and the reactive benzyl bromide moiety, make it a versatile building block for medicinal chemistry. Researchers have leveraged these properties to design and synthesize derivatives with enhanced pharmacokinetic and pharmacodynamic profiles. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-Amino-4-bromo-6-(trifluoromethoxy)benzyl bromide in the synthesis of potent kinase inhibitors, which showed promising activity against resistant forms of cancer.
In addition to its role in drug development, recent investigations have highlighted the compound's potential in chemical biology. A study conducted by Smith et al. (2024) utilized 2-Amino-4-bromo-6-(trifluoromethoxy)benzyl bromide as a key intermediate in the development of fluorescent probes for imaging cellular processes. The probes exhibited high specificity and stability, enabling real-time monitoring of enzymatic activity in live cells. This advancement opens new avenues for understanding disease mechanisms at the molecular level.
Despite its promising applications, challenges remain in the scalable synthesis and purification of 2-Amino-4-bromo-6-(trifluoromethoxy)benzyl bromide. Recent efforts have focused on optimizing reaction conditions to improve yield and reduce byproducts. For example, a 2024 report in Organic Process Research & Development detailed a novel catalytic system that significantly enhanced the efficiency of the bromination step, addressing one of the key bottlenecks in the production process.
Looking ahead, the continued exploration of 2-Amino-4-bromo-6-(trifluoromethoxy)benzyl bromide is expected to yield further breakthroughs in both pharmaceutical and chemical biology research. Its unique structural attributes and demonstrated versatility position it as a valuable tool for scientists aiming to develop next-generation therapeutics and diagnostic tools. Future studies will likely focus on expanding its applications and overcoming existing synthetic challenges to fully realize its potential.
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